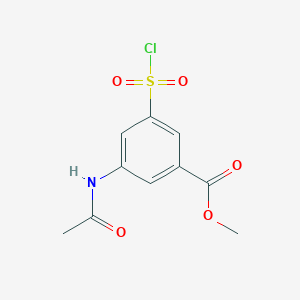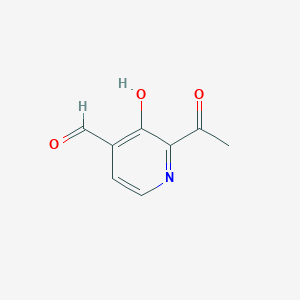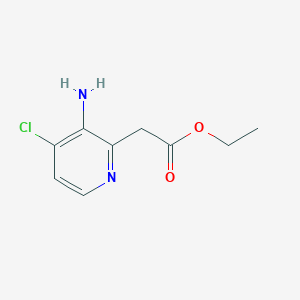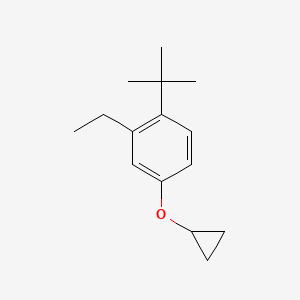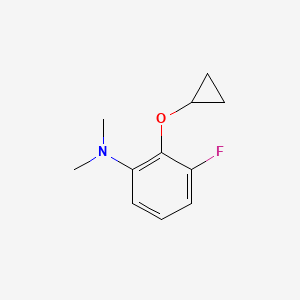
5-Hydroxy-2-(methylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the 5-position and a methylsulfanyl group at the 2-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE can be achieved through several methods. One common approach involves the reaction of 5-hydroxybenzaldehyde with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Types of Reactions:
Oxidation: 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 5-hydroxy-2-(methylsulfanyl)benzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methylsulfanyl groups can direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 5-hydroxy-2-(methylsulfanyl)benzoic acid.
Reduction: Formation of 5-hydroxy-2-(methylsulfanyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE involves its interaction with various molecular targets. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also participate in nucleophilic addition reactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
5-HYDROXYBENZALDEHYDE: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2-HYDROXY-5-(METHYLSULFANYL)BENZALDEHYDE: The position of the hydroxyl and methylsulfanyl groups is reversed, leading to variations in reactivity and applications.
5-CHLOROSALICYLALDEHYDE:
Uniqueness: 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Formule moléculaire |
C8H8O2S |
|---|---|
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
5-hydroxy-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-8-3-2-7(10)4-6(8)5-9/h2-5,10H,1H3 |
Clé InChI |
IIEZZYWOCSPANE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



